N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

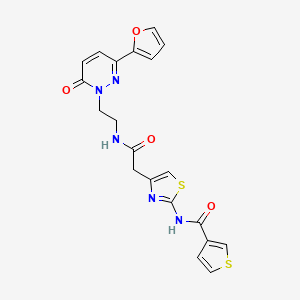

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a thiazol ring via a glyoxylic acid-derived spacer. The thiazol group is further connected to a pyridazinone moiety substituted with a furan-2-yl group through an ethylenediamine bridge.

Properties

IUPAC Name |

N-[4-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S2/c26-17(10-14-12-31-20(22-14)23-19(28)13-5-9-30-11-13)21-6-7-25-18(27)4-3-15(24-25)16-2-1-8-29-16/h1-5,8-9,11-12H,6-7,10H2,(H,21,26)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKOGAAJKBECFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Cores

Compounds from (e.g., 4g, 4h, 4i) share a benzothiazole-3-carboxamide core fused with a thiazolidinone ring. Unlike the target compound, these analogues lack pyridazinone and furan groups but feature substituted phenyl rings (e.g., chloro, fluoro). Key differences include:

- Synthesis Yields: Substituents significantly impact yields. For example, 4g (4-chlorophenyl) achieves 70% yield in ethanol, while 4i (2-chloro-6-fluorophenyl) yields only 37% .

Furan-Containing Analogues

describes furan-3-carboxamide derivatives (e.g., 97c–97e) with hydrazinyl-oxoethyl substituents. These compounds share the furan-carboxamide motif with the target but lack pyridazinone and thiazol groups.

Dihydropyridine Derivatives with Thioether Linkages

highlights dihydropyridine-based compounds (e.g., AZ331, AZ257) featuring furyl groups, thioether bridges, and carboxamide substituents. While structurally distinct from the target’s pyridazinone core, these analogues demonstrate how thioether and furyl groups enhance lipophilicity and binding interactions in drug design .

Thiophene-Carboxamide Analogues

lists compounds like 941083-50-7, which incorporate thiophene ethyl groups. These share the thiophene-carboxamide moiety with the target but lack pyridazinone and furan elements. Such analogues highlight the role of thiophene in modulating electronic properties and solubility .

Key Research Findings

Synthetic Challenges: The target’s pyridazinone-thiazol-thiophene architecture likely requires multi-step synthesis, similar to the complex procedures in (e.g., chromatographic purification for 4l–4n). Yields may be influenced by steric hindrance from the furan-2-yl group .

Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on phenyl rings in reduce yields, suggesting that the target’s furan substituent may require optimized reaction conditions .

Pharmacological Potential: Pyridazinone and thiazole derivatives are associated with kinase inhibition and antimicrobial activity, implying that the target compound could be explored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.